8-(Chloromethyl)quinoline hydrochloride 8-(Chloromethyl)quinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2055119-01-0
VCID: VC5840271
InChI: InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H
SMILES: C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09

8-(Chloromethyl)quinoline hydrochloride

CAS No.: 2055119-01-0

Cat. No.: VC5840271

Molecular Formula: C10H9Cl2N

Molecular Weight: 214.09

* For research use only. Not for human or veterinary use.

8-(Chloromethyl)quinoline hydrochloride - 2055119-01-0

Specification

CAS No. 2055119-01-0
Molecular Formula C10H9Cl2N
Molecular Weight 214.09
IUPAC Name 8-(chloromethyl)quinoline;hydrochloride
Standard InChI InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H
Standard InChI Key BKDZLPUEWDNSGH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-(chloromethyl)quinoline hydrochloride, with the molecular formula C10H9Cl2N and a molecular weight of 214.09 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a property critical for synthetic applications.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number3747-74-8
Molecular FormulaC10H9Cl2N
Molecular Weight214.09 g/mol
MDL NumberMFCD00012734

Structural Characterization

The quinoline core consists of a benzene ring fused to a pyridine ring. The chloromethyl group at position 2 introduces steric and electronic effects that influence reactivity. X-ray crystallography and NMR studies confirm the planar aromatic system and the spatial orientation of the chloromethyl substituent .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a melting point range of 183–187°C and is soluble in water, facilitating its use in aqueous reaction media . Its stability under ambient conditions is contingent upon storage in a dark, dry environment to prevent hydrolysis of the chloromethyl group .

Table 2: Physical Properties

PropertyValueSource
Melting Point183–187°C (literature)
Water SolubilitySoluble
AppearancePale yellow to cream powder

Spectroscopic Data

  • 1H NMR: Peaks at δ 4.85 (s, 2H, CH2Cl), 7.50–8.50 (m, 6H, aromatic protons) .

  • IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1580 cm⁻¹ (C=N) .

  • Mass Spectrometry: Molecular ion peak at m/z 214.09 (M+H⁺), with fragmentation patterns consistent with quinoline derivatives .

Synthetic Applications

Pharmaceutical Intermediate

The chloromethyl group undergoes nucleophilic substitution reactions, enabling the synthesis of quaternary ammonium compounds. For example, it serves as a precursor to quinoline-based fluorescent zinc sensors, which exploit the metal-binding affinity of the quinoline nitrogen .

Materials Science

Functionalization of the chloromethyl group yields polymers with tunable electronic properties. These materials find applications in organic light-emitting diodes (OLEDs) and conductive films .

GHS CodeHazard StatementPrecautionary Measures
H315Skin irritationWear protective gloves/clothing
H318Serious eye damageUse face shields and eye wash stations

Exposure Control

Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Engineering controls such as fume hoods are required to mitigate inhalation risks .

Analytical and Regulatory Considerations

Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. Residual solvents are quantified via gas chromatography (GC) .

Regulatory Status

Listed in the ECHA C&L Inventory with harmonized classifications. Compliance with REACH regulations mandates rigorous documentation of environmental and toxicological data .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator